Regrelor, also known as Regrelor (chemical name: Regrelor), is a novel medication primarily investigated for its potential use as an antiplatelet agent. It is classified as a P2Y12 receptor antagonist, which plays a crucial role in inhibiting platelet aggregation and thrombus formation. This compound has garnered attention for its application in various cardiovascular conditions, particularly in patients who are at high risk of thrombotic events.
Regrelor is synthesized from a series of chemical reactions that modify existing compounds to enhance their pharmacological properties. The development and clinical trials of Regrelor have been documented in various scientific publications and clinical studies, highlighting its efficacy and safety profile.
The synthesis of Regrelor involves several chemical processes, including:
The synthetic pathway typically involves the following steps:
Regrelor exhibits a complex molecular structure characterized by specific functional groups that contribute to its activity as a P2Y12 receptor antagonist. The molecular formula is CHNOS.
Regrelor undergoes several chemical reactions during its synthesis, including:
Regrelor functions by selectively inhibiting the P2Y12 receptor on platelets, which is pivotal in the activation pathway leading to platelet aggregation. By blocking this receptor, Regrelor effectively reduces the likelihood of thrombus formation in the bloodstream.
Regrelor is primarily investigated for its role in preventing thrombotic events in patients with cardiovascular diseases. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: